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Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the

near-infrared (NIR) fluorescent dye IR-820 and serum albumin. Understanding this interaction

is critical for the development of NIR-II fluorescence imaging agents, targeted drug delivery

systems, and photothermal therapy applications. This document summarizes key quantitative

binding data, details experimental protocols for characterization, and visualizes the

experimental workflows.

Quantitative Binding Data
The interaction between IR-820 and serum albumin, particularly human serum albumin (HSA),

is characterized by a strong binding affinity. This interaction leads to a significant enhancement

of the dye's fluorescence properties in the NIR-II window (1000-1700 nm), which is highly

advantageous for in vivo imaging due to reduced light scattering and tissue autofluorescence.
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Parameter Value Species Method Conditions Reference

Binding

Constant (K)

> 1 x 10⁵

L·mol⁻¹

Human

Serum

Albumin

(HSA)

Fluorescence

Titration

(Stern-

Volmer)

pH 7.4

(physiological

) and pH 2.4

(acidic), 298

K

[1]

Stoichiometry

(n) (IR-

820:HSA)

~3:2

(approaching

1:1)

Human

Serum

Albumin

(HSA)

Job's Plot

(Continuous

Variation)

pH 7.4

(physiological

) and pH 2.4

(acidic)

[1]

Note on Thermodynamic Data: While the binding constant indicates a strong and spontaneous

interaction, specific thermodynamic parameters such as enthalpy change (ΔH), entropy change

(ΔS), and Gibbs free energy change (ΔG) for the IR-820-serum albumin interaction are not

readily available in the reviewed literature. These parameters are crucial for a complete

understanding of the binding forces (e.g., hydrophobic, electrostatic, hydrogen bonding). The

experimental protocol for determining these values via Isothermal Titration Calorimetry (ITC) is

described in the "Experimental Protocols" section.

Experimental Protocols
Determination of Binding Constant via Fluorescence
Titration
This method relies on the quenching of the intrinsic fluorescence of serum albumin (primarily

from tryptophan residues) upon the binding of a ligand (IR-820).

Materials:

Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

IR-820 dye

Phosphate-buffered saline (PBS), pH 7.4

Hydrochloric acid (for pH adjustment if necessary)
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High-purity water

Spectrofluorometer

Quartz cuvettes

Procedure:

Stock Solution Preparation:

Prepare a stock solution of HSA (e.g., 1 mM) in PBS buffer (pH 7.4).

Prepare a stock solution of IR-820 (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water)

and then dilute it in PBS to the desired working concentration.

Titration:

Place a fixed concentration of HSA solution (e.g., 3 µM) in a quartz cuvette.

Record the fluorescence emission spectrum of the HSA solution. The excitation

wavelength is typically set at 280 nm or 295 nm to selectively excite tryptophan residues,

and the emission is recorded in the range of 300-450 nm.

Incrementally add small aliquots of the IR-820 working solution to the HSA solution in the

cuvette.

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

Record the fluorescence emission spectrum after each addition of IR-820.

Data Analysis:

Correct the fluorescence intensity for the dilution effect.

The quenching of fluorescence is analyzed using the Stern-Volmer equation: F₀ / F = 1 +

Ksv[Q] = 1 + Kqτ₀[Q] where:
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F₀ and F are the fluorescence intensities of HSA in the absence and presence of the

quencher (IR-820), respectively.

Ksv is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher (IR-820).

Kq is the bimolecular quenching rate constant.

τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

For static quenching, the binding constant (Ka) and the number of binding sites (n) can be

determined using the double logarithm regression curve equation: log[(F₀ - F) / F] =

log(Ka) + n log[Q]

A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line with the slope equal to n and

the intercept equal to log(Ka).

Determination of Stoichiometry via Job's Plot (Method of
Continuous Variation)
Job's plot is a spectrophotometric method used to determine the stoichiometry of a binding

interaction.

Materials:

HSA or BSA

IR-820 dye

PBS buffer, pH 7.4

UV-Vis-NIR Spectrophotometer

Cuvettes

Procedure:
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Solution Preparation:

Prepare equimolar stock solutions of IR-820 and HSA in PBS buffer.

Prepare a series of solutions with varying mole fractions of IR-820 and HSA, while keeping

the total molar concentration constant. For example, if the total concentration is 10 µM, the

mole fractions of IR-820 can range from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0), with the

corresponding mole fraction of HSA being 1 minus the mole fraction of IR-820.

Spectrophotometric Measurement:

For each solution, record the absorbance spectrum over a relevant wavelength range. The

formation of the IR-820-albumin complex is often accompanied by a change in the

absorbance spectrum of IR-820.

Identify a wavelength where the absorbance change upon complex formation is maximal.

Data Analysis:

Calculate the change in absorbance (ΔA) for each solution by subtracting the sum of the

absorbances of the individual components (assuming no interaction) from the measured

absorbance of the mixture.

Plot ΔA as a function of the mole fraction of IR-820.

The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry

of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1

stoichiometry.

Determination of Thermodynamic Parameters via
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a

single experiment.

Materials:
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HSA or BSA

IR-820 dye

PBS buffer, pH 7.4

Isothermal Titration Calorimeter

Procedure:

Sample Preparation:

Prepare a solution of HSA in PBS buffer to be placed in the sample cell of the calorimeter.

Prepare a solution of IR-820 in the same PBS buffer at a concentration typically 10-20

times higher than the HSA concentration. This solution will be in the injection syringe.

Thoroughly degas both solutions to avoid air bubbles.

Titration:

Set the desired temperature for the experiment.

Inject small aliquots of the IR-820 solution into the HSA solution in the sample cell at

regular intervals.

The instrument measures the heat change associated with each injection.

Data Analysis:

The raw data is a series of heat-flow peaks corresponding to each injection.

Integrate the peaks to obtain the heat change per injection.

Plot the heat change per mole of injectant against the molar ratio of IR-820 to HSA.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or multi-site

binding model) to determine the binding constant (Ka), enthalpy of binding (ΔH), and

stoichiometry (n).
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The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated

using the following equations: ΔG = -RT ln(Ka) ΔG = ΔH - TΔS where:

R is the ideal gas constant.

T is the absolute temperature in Kelvin.
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Caption: Workflow for determining the binding constant of IR-820 to serum albumin using

fluorescence titration.
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Caption: Workflow for determining the stoichiometry of the IR-820-albumin complex using Job's

plot.
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Caption: Workflow for determining the thermodynamic parameters of IR-820 binding to serum

albumin using ITC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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